1-(3-bromo-2-methylphenyl)ethan-1-amine hydrochloride
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Overview
Description
1-(3-Bromo-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13BrClN and a molecular weight of 250.56 g/mol . This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the second position on the phenyl ring, along with an ethanamine side chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-bromo-2-methylphenyl)ethan-1-amine hydrochloride typically involves the bromination of 2-methylphenyl ethanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid. Industrial production methods may involve large-scale bromination and subsequent purification steps to obtain the compound in high purity .
Chemical Reactions Analysis
1-(3-Bromo-2-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Bromo-2-methylphenyl)ethan-1-amine hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Medicine: It is investigated for potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-bromo-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to target molecules, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Bromo-2-methylphenyl)ethan-1-amine hydrochloride can be compared with similar compounds such as:
1-(4-Bromo-2-methylphenyl)ethan-1-amine hydrochloride: Differing in the position of the bromine atom, which can influence its reactivity and applications.
1-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride:
1-(3-Bromo-2-ethylphenyl)ethan-1-amine hydrochloride: The presence of an ethyl group instead of a methyl group affects the compound’s steric and electronic properties.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Properties
CAS No. |
2624138-40-3 |
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Molecular Formula |
C9H13BrClN |
Molecular Weight |
250.56 g/mol |
IUPAC Name |
1-(3-bromo-2-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-6-8(7(2)11)4-3-5-9(6)10;/h3-5,7H,11H2,1-2H3;1H |
InChI Key |
BOEQZVWMIFTBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(C)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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